3-ethylpyrazine-2-carboxylic acid
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Overview
Description
3-ethylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a derivative of pyrazine, characterized by the presence of an ethyl group at the 3-position and a carboxylic acid group at the 2-position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethylpyrazine-2-carboxylic acid can be synthesized through several methods, including:
Oxidation of 3-ethylpyrazine: This method involves the oxidation of 3-ethylpyrazine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to yield this compound.
Hydrolysis of 3-ethylpyrazine-2-carbonitrile: This method involves the hydrolysis of 3-ethylpyrazine-2-carbonitrile using acidic or basic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
3-ethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions include carboxylate salts, alcohols, aldehydes, and various substituted derivatives of this compound .
Scientific Research Applications
3-ethylpyrazine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as mycobacterial enoyl-ACP reductase (InhA), which is involved in the synthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methylpyrazine-2-carboxylic acid
- 3-chloropyrazine-2-carboxylic acid
- 3-aminopyrazine-2-carboxylic acid
Uniqueness
3-ethylpyrazine-2-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. For example, the ethyl group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets .
Properties
CAS No. |
1541036-91-2 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-ethylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-6(7(10)11)9-4-3-8-5/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
VRKSXGOUYTZDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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